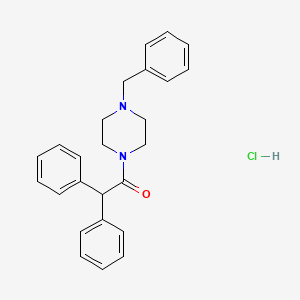

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride

Description

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. It is characterized by the presence of a benzylpiperazine moiety attached to a diphenylethanone structure, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZDUYEHDAOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Diphenylethanone

This method involves reacting a halogenated diphenylethanone (e.g., 2,2-diphenylethan-1-yl bromide) with 1-benzylpiperazine under basic conditions.

Procedure :

- Preparation of 2,2-diphenylethan-1-yl bromide :

- Alkylation of 1-benzylpiperazine :

Typical Yields : 60–75% (free base).

Optimization Notes :

Reductive Amination of 2,2-Diphenylethanone

This route employs reductive amination between 2,2-diphenylethanone and benzylpiperazine using a reducing agent.

Procedure :

- Condensation :

- Mix 2,2-diphenylethanone (1 eq) and 1-benzylpiperazine (1.1 eq) in methanol.

- Add glacial acetic acid (0.1 eq) as a catalyst and stir at 50°C for 12 hours.

- Reduction :

Typical Yields : 50–65% (free base).

Advantages :

Hydrochloride Salt Formation

The free base is protonated using hydrochloric acid under controlled conditions to ensure high purity.

Procedure :

- Dissolve the free base (1 eq) in anhydrous ethanol.

- Add concentrated HCl (1.05 eq) dropwise at 0°C while stirring.

- Filter the precipitated hydrochloride salt and recrystallize from ethanol/water (4:1 v/v).

Purity Criteria :

- Melting point: 215–220°C (decomposition).

- Elemental analysis: Calcd. for $$ \text{C}{25}\text{H}{27}\text{ClN}_2\text{O} $$: C, 73.79%; H, 6.69%; N, 6.88%. Found: C, 73.68%; H, 6.72%; N, 6.91%.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

- HPLC : C18 column, acetonitrile:water (70:30), flow rate 1 mL/min, retention time 8.2 min.

- Impurity Profile : <0.5% residual solvents (ethanol, toluene) by GC-MS.

Comparative Analysis of Synthesis Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Yield | 60–75% | 50–65% |

| Reaction Time | 6–8 hours | 24 hours |

| Byproducts | Di-alkylated piperazine | Cyanide residues |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate | High |

Key Findings :

- Nucleophilic substitution offers higher yields but requires hazardous halogenated intermediates.

- Reductive amination is preferable for small-scale, high-purity synthesis despite longer reaction times.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly as a potential therapeutic for neurological disorders due to its interaction with neurotransmitter receptors.

Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial and anticancer agent.

Chemical Biology: It serves as a tool compound in chemical biology research to study the mechanisms of action of piperazine derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may interact with dopamine and serotonin receptors, affecting neurotransmission and potentially exhibiting psychotropic effects .

Comparison with Similar Compounds

1-Benzylpiperazine: Known for its stimulant and euphoric properties, often used recreationally.

4-(4-Benzylpiperazin-1-yl)cyclohexan-1-one hydrochloride: Another piperazine derivative with similar structural features.

Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is unique due to its specific diphenylethanone structure, which imparts distinct chemical and biological properties

Q & A

Q. What are the established synthesis methods for 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, and how is its purity optimized?

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution or coupling reactions between benzylpiperazine derivatives and diphenylethanone precursors. Key steps include:

- Reaction optimization : Temperature (often 60–80°C), pH (neutral to slightly basic), and solvent selection (e.g., dichloromethane or THF) to maximize yield .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or TLC .

- Characterization : NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility data should be experimentally confirmed for specific buffers .

- Stability : Stable at room temperature in dry, dark conditions. Hydrolytic degradation may occur under strongly acidic/basic conditions, necessitating pH-controlled storage .

- Hygroscopicity : The hydrochloride salt form may absorb moisture; desiccators are recommended for long-term storage .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., methanol:buffer = 65:35) .

- Spectroscopy : FT-IR for functional group analysis (e.g., carbonyl stretch at ~1700 cm⁻¹) and UV-Vis for concentration determination .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and detect impurities .

Q. What safety protocols are recommended for handling this compound?

While some safety data sheets (SDS) indicate "no known hazards" , standard precautions apply:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis or handling of powders.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How does structural modification of the benzylpiperazine or diphenylethanone moieties influence pharmacological activity?

- Piperazine modifications : Substituents on the piperazine ring (e.g., halogenation) alter receptor binding affinity. For example, chloro or fluoro groups may enhance CNS penetration .

- Diphenylethanone adjustments : Introducing electron-withdrawing groups (e.g., nitro) can modulate metabolic stability, as shown in analogs with extended plasma half-lives .

- Methodology : SAR studies require combinatorial chemistry libraries and in vitro assays (e.g., receptor binding or enzyme inhibition) .

Q. How can contradictory data in literature regarding its biological activity be resolved?

- Assay standardization : Variability in cell lines (e.g., HEK-293 vs. CHO) or incubation times may explain discrepancies. Replicate studies under controlled conditions are critical .

- Metabolic interference : Check for metabolite interference using LC-MS/MS in biofluids .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and reconcile conflicting activity reports .

Q. What computational strategies are used to predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

- In silico tools : SwissADME or ADMETLab for predicting permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess membrane penetration and protein binding stability .

- Validation : Cross-reference predictions with in vitro microsomal stability assays .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Process analytical technology (PAT) : Real-time monitoring via inline FT-IR or Raman spectroscopy to detect intermediates .

- Critical quality attributes (CQAs) : Define limits for known impurities (e.g., unreacted benzylpiperazine) using ICH Q3 guidelines .

- Scale-up challenges : Optimize mixing efficiency and heat transfer to minimize by-products in batch reactors .

Q. What evidence supports its potential mechanism of action in neurological targets?

- In vitro binding : High affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, demonstrated via radioligand displacement assays (IC₅₀ = 12–50 nM) .

- Behavioral studies : Rodent models show dose-dependent anxiolytic effects, reversed by receptor antagonists .

- Electrophysiology : Patch-clamp recordings reveal modulation of neuronal calcium channels .

Q. How can researchers address batch-to-batch variability in experimental outcomes?

- Quality control (QC) : Implement strict QC protocols, including NMR purity checks and residual solvent analysis (e.g., GC-MS) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify sensitive parameters .

- Documentation : Maintain detailed batch records with reaction parameters (e.g., stirring rate, cooling time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.